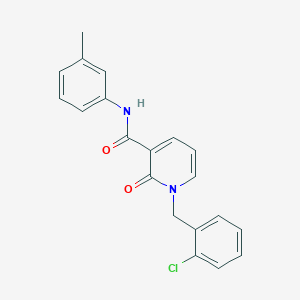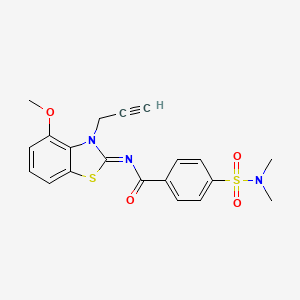![molecular formula C26H22N6O6S B2752297 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 902594-18-7](/img/structure/B2752297.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a nitrophenyl group, a thioacetamide group, and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as triazoloquinazolines have been synthesized via reactions of 2-aminobenzohydrazide derivatives with aromatic amidines . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring is a fused ring system that includes a triazole ring and a quinazoline ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the nitro group could potentially undergo reduction reactions, and the thioacetamide group could participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
H1-Antihistaminic Activity
A significant area of research for compounds related to 2-((8,9-Dimethoxy-2-(4-Nitrophenyl)-[1,2,4]Triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-Methoxyphenyl)acetamide is their potential as H1-antihistaminic agents. Studies have shown that similar compounds have been effective in protecting animals from histamine-induced bronchospasm, indicating their potential use in treating allergies and related respiratory issues. For instance, Alagarsamy et al. (2009) synthesized a series of related triazoloquinazolin-5-ones, finding them effective as H1-antihistaminic agents with minimal sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2009).
Synthesis and Structural Analysis
Research in this domain also focuses on the synthesis and structural analysis of these compounds. Crabb et al. (1999) explored the preparation of triazoloquinazolinium betaines, examining their molecular structure through X-ray crystallography (Crabb et al., 1999). Understanding the structural properties of these compounds is crucial for assessing their reactivity and potential as therapeutic agents.
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its structural similarity to other triazoloquinazolin compounds, it may act as an inhibitor or modulator of certain enzymes or receptors .
Biochemical Pathways
Triazoloquinazolin compounds have been reported to have antitumor activity and can be used for treatment of alzheimer’s disease . Therefore, it’s possible that this compound may affect pathways related to cell proliferation or neuronal function .
Pharmacokinetics
The compound’s solubility and stability may also affect its pharmacokinetic properties .
Result of Action
Based on its structural similarity to other triazoloquinazolin compounds, it may have potential antitumor or neuroprotective effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility can be affected by the pH of the environment, which in turn can influence its absorption and distribution in the body .
Propriétés
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O6S/c1-36-18-6-4-5-16(11-18)27-23(33)14-39-26-28-20-13-22(38-3)21(37-2)12-19(20)25-29-24(30-31(25)26)15-7-9-17(10-8-15)32(34)35/h4-13H,14H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFPZQVNNQMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

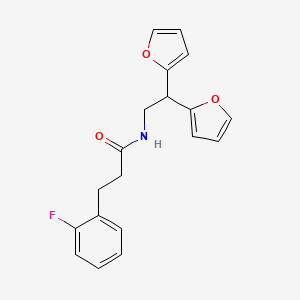
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)
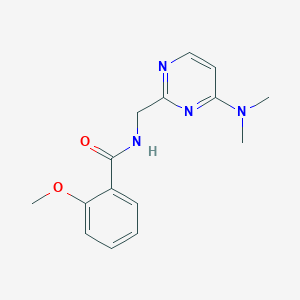

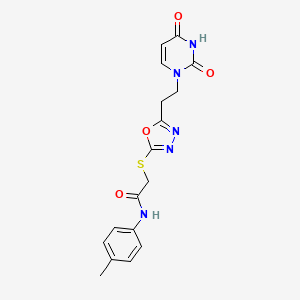
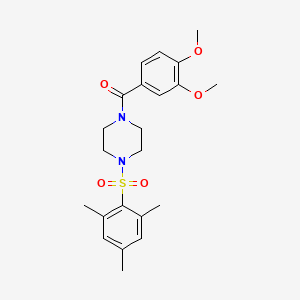
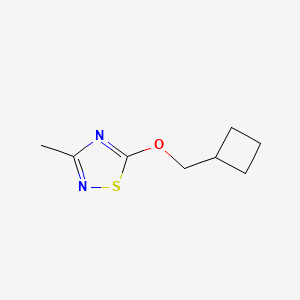
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)
